(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Chiral Synthesis Medicinal Chemistry Stereochemistry

Sourcing racemic or unprotected piperazine analogs introduces stereochemical ambiguity and synthetic incompatibility, leading to tedious purifications and compromised target selectivity. This (2R,6S) building block provides a definitive solution. Key advantages: 1) Defined (2R,6S) stereochemistry ensures the precise 3D orientation of methyl groups, critical for optimizing target binding and pharmacological profiles. 2) The orthogonal Boc protecting group enables selective, high-yielding functionalization of the free secondary amine, preventing undesired side reactions in multi-step syntheses. Ideal for medicinal chemistry and chiral ligand development requiring absolute stereochemical integrity.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 180975-66-0
Cat. No. B060889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
CAS180975-66-0
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CNCC(N1C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+
InChIKeyRBOGBIZGALIITO-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 180975-66-0): A Defined Chiral Piperazine Building Block


(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 180975-66-0), also referred to as cis-1-Boc-2,6-dimethylpiperazine, is a chiral, heterocyclic building block with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It features a piperazine core with methyl groups in a cis (2R,6S) configuration, where one of the ring nitrogens is protected by an acid-labile tert-butoxycarbonyl (Boc) group . This monoprotected, enantiopure structure makes it a strategically valuable intermediate in asymmetric synthesis and medicinal chemistry, primarily for the selective introduction of a chiral cis-2,6-dimethylpiperazine motif into more complex molecules [1].

Stereochemical-control study fit — (2R,6S) configuration
Orthogonal synthesis — mono-Boc protected amine
Enantiomer-specific procurement — avoids racemate ambiguity

Why Substituting (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate with Generic Piperazine Analogs Can Compromise Research Outcomes


Indiscriminate substitution of (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate with its stereoisomers (e.g., 2R,6R or 2S,6S forms), racemic mixtures, or unprotected core is scientifically unsound due to the critical role of stereochemistry in biological systems [1]. The (2R,6S) configuration defines the three-dimensional orientation of the methyl groups, which can dictate the binding affinity, selectivity, and overall pharmacological profile of downstream molecules [1]. Furthermore, the Boc protecting group is essential for synthetic orthogonality, allowing for selective reactions at the free secondary amine . Using an unprotected analog forfeits this precise control, often leading to undesired side reactions, complex mixtures, and lower yields in multi-step syntheses. The evidence below demonstrates where these structural and stereochemical differences manifest as quantifiable and qualitative advantages.

Stereochemical mismatch

(2S,6S) or (2R,6R) forms may shift biological target interaction profiles and require separate validation.

Protecting group absence

Unprotected cis-2,6-dimethylpiperazine lacks orthogonal control, potentially leading to uncontrolled side reactions.

Racemate impurity burden

Racemic cis-Boc-2,6-dimethylpiperazine introduces 50% unwanted enantiomer, requiring additional chiral resolution steps.

Quantitative Evidence Guide: Differentiating (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate from Key Analogs


Stereochemical Purity: (2R,6S) vs. (2S,6S) Enantiomer

The (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 180975-66-0) is a single, defined enantiomer, whereas its (2S,6S) counterpart (CAS 574007-66-2) is a distinct stereoisomer . The stereochemical difference is absolute, as confirmed by their unique InChI Keys (RBOGBIZGALIITO-DTORHVGOSA-N for 2R,6S vs. RBOGBIZGALIITO-IUCAKERBSA-N for 2S,6S) . This difference is not trivial; in chiral environments like biological targets, the two compounds are not interchangeable.

Stereochemical Purity
Head-to-head
(2R,6S) vs. (2S,6S) — absolute configurational difference
Ensures enantiomer-specific procurement
Distinct InChI Keys confirm separate chemical entities
Chiral Synthesis Medicinal Chemistry Stereochemistry

Strategic Protecting Group: Mono-Boc vs. Unprotected cis-2,6-Dimethylpiperazine Core

The target compound contains a single Boc protecting group on one of the piperazine nitrogen atoms, while the other remains a free secondary amine. This contrasts with unprotected cis-2,6-dimethylpiperazine (CAS 21655-48-1), which has two free amines . The Boc group introduces a significant difference in molecular weight (214.31 vs. 114.19 g/mol) and imparts distinct acid-lability .

Protecting Group
Class-level
Mono-Boc protected; acid-labile
Enables orthogonal amine functionalization
Data to verify for specific reaction conditions
Organic Synthesis Protecting Groups Orthogonal Chemistry

Synthetic Accessibility and Purity: (2R,6S) vs. Racemic cis-Boc-2,6-dimethylpiperazine

While a racemic mixture of cis-1-Boc-2,6-dimethylpiperazine (CAS 688363-66-8) is commercially available, it provides a 1:1 mixture of (2R,6S) and (2S,6R) enantiomers . The target compound (CAS 180975-66-0) is the enantiopure form, typically supplied with a purity specification of ≥97% . Using the racemate in asymmetric synthesis introduces a 50% impurity of the undesired enantiomer, necessitating costly and yield-reducing chiral resolution steps post-synthesis [1].

Enantiomeric Purity
Class-level
Enantiopure ≥97% vs. racemic 50% desired enantiomer
Reduces downstream chiral separation needs
Based on supplier specification; verify lot purity
Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Optimal Research and Industrial Applications for (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate


Synthesis of Enantiopure Pharmaceutical Candidates

This compound is optimally deployed as a chiral building block in the multi-step synthesis of drug candidates requiring a cis-2,6-dimethylpiperazine motif. Its defined (2R,6S) stereochemistry, as highlighted in the evidence on stereochemical purity, is essential for ensuring the correct three-dimensional orientation of the pharmacophore, which is critical for target binding and desired biological activity [1]. The monoprotected nature allows for selective functionalization of the free amine before Boc deprotection and further derivatization of the second nitrogen.

Asymmetric Ligand or Organocatalyst Synthesis

In academic and industrial catalysis research, the enantiopure (2R,6S) form can serve as a precursor for synthesizing chiral ligands or organocatalysts. The evidence comparing the enantiopure compound to its racemic counterpart underscores the value of avoiding a 1:1 mixture of enantiomers, which would otherwise necessitate a difficult and inefficient separation . Using the pure (2R,6S) building block ensures the catalyst's stereochemical homogeneity, a prerequisite for high enantioselectivity in asymmetric transformations.

Targeted Chemical Biology Tool Compound Synthesis

For researchers developing chemical probes to interrogate biological pathways, this compound is a superior choice. The evidence contrasting it with the unprotected core demonstrates the strategic advantage of the Boc group for orthogonal synthesis, enabling the attachment of the piperazine core to a target scaffold without interference . The defined stereochemistry allows for the creation of probes with a specific 3D structure, which is vital for accurate interpretation of structure-activity relationships in complex biological systems.

Application
Selection Property
Validation Focus
Enantiopure drug candidate synthesis research
Defined (2R,6S) stereochemistry
Stereochemical integrity and target binding context
Asymmetric ligand or catalyst research
Enantiopure precursor
Enantioselectivity and catalyst homogeneity review
Chemical biology probe synthesis
Orthogonal Boc protection and stereochemistry
SAR interpretation and probe structural integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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